The Discovery and Development of Nirmatrelvir (PF-07321332): A Technical Guide
The Discovery and Development of Nirmatrelvir (PF-07321332): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the COVID-19 pandemic, caused by the novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), necessitated the rapid development of effective antiviral therapeutics. Nirmatrelvir (PF-07321332), the active component of Paxlovid, has emerged as a critical oral antiviral agent in the global response to the pandemic. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of nirmatrelvir, intended for professionals in the field of drug discovery and development.
Discovery and Lead Optimization
The development of nirmatrelvir was significantly accelerated by Pfizer's prior research on inhibitors of the main protease (Mpro; also known as 3C-like protease or 3CLpro) of other coronaviruses, including the virus responsible for the 2003 SARS outbreak (SARS-CoV-1). The Mpro is an attractive drug target due to its essential role in the viral replication cycle and its high degree of conservation across coronaviruses.
The lead compound for nirmatrelvir was PF-00835231, which was identified during the SARS-CoV-1 research program. While potent, PF-00835231 had poor oral bioavailability. The research team undertook a rigorous medicinal chemistry campaign to modify the scaffold of PF-00835231 to improve its pharmacokinetic properties while retaining high potency against SARS-CoV-2 Mpro. This effort led to the identification of nirmatrelvir (PF-07321332) as a clinical candidate in July 2020. The timeline from the initiation of the project in March 2020 to the first synthesis of nirmatrelvir was remarkably short, highlighting the urgency and efficiency of the drug development process.[1][2]
Mechanism of Action
Nirmatrelvir is a peptidomimetic, covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][4][5] The viral Mpro is a cysteine protease that is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 distinct sites to yield functional non-structural proteins essential for viral replication and transcription.[6] By inhibiting Mpro, nirmatrelvir prevents the formation of the viral replication-transcription complex, thereby halting viral replication.[7][8][9]
The nitrile warhead of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[4][10] This targeted mechanism of action, coupled with the high conservation of the Mpro active site among coronaviruses, contributes to nirmatrelvir's broad-spectrum activity against various coronaviruses and its robustness against emerging SARS-CoV-2 variants.[6][7]
To overcome the rapid metabolism of nirmatrelvir by the cytochrome P450 3A4 (CYP3A4) enzyme, it is co-administered with a low dose of ritonavir (B1064).[3][4][5] Ritonavir is a potent inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer, increasing the plasma concentrations and prolonging the half-life of nirmatrelvir, thus maintaining therapeutic levels of the drug.[3][4][5][11]
Figure 1: Mechanism of action of Nirmatrelvir and Ritonavir in inhibiting SARS-CoV-2 replication.
Preclinical Development
In Vitro Efficacy
Nirmatrelvir has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants, including variants of concern. The following table summarizes the in vitro inhibitory and antiviral activities of nirmatrelvir.
| Parameter | Value | Assay Type | Cell Line | SARS-CoV-2 Variant |
| Ki | 0.933 nM | Mpro Inhibition (FRET) | - | Wild-type |
| Ki | 0.635 nM | Mpro Inhibition (FRET) | - | Omicron (P132H) |
| IC50 | 24 nM | Mpro Inhibition (FRET) | - | Wild-type |
| EC50 | 74.5 nM | Antiviral (qRT-PCR) | VeroE6 | USA-WA1/2020 (with P-gp inhibitor) |
| EC50 | 4.48 µM | Antiviral (qRT-PCR) | VeroE6 | USA-WA1/2020 (without P-gp inhibitor) |
| EC50 | 0.45 µM | Antiviral (qRT-PCR) | Calu-3 | Wild-type |
| EC50 | 32.6 - 280 nM | Antiviral | Various | Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron |
Data sourced from multiple studies.[12][13]
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several animal species to evaluate the absorption, distribution, metabolism, and excretion (ADME) of nirmatrelvir.
| Parameter | Rat | Monkey |
| Plasma Clearance (CLp) | 27.2 mL/min/kg | 17.1 mL/min/kg |
| Half-life (t1/2) | 5.1 hours | 0.8 hours |
| Oral Bioavailability | 34-50% | 8.5% |
| Plasma Protein Binding (unbound fraction) | 0.310 | 0.478 |
Data from studies without co-administration of ritonavir.[4]
Safety Pharmacology and Toxicology
Comprehensive nonclinical safety studies were conducted to support clinical development.[9]
-
Cardiovascular Safety: In telemetered cynomolgus monkeys, nirmatrelvir at the highest dose tested (75 mg/kg, twice daily) resulted in transient increases in blood pressure and decreases in heart rate. No prolongation of the QTc interval or arrhythmias were observed.[1][3][14]
-
Respiratory Safety: In rats, a high dose of nirmatrelvir (1,000 mg/kg) caused transient increases in respiratory rate.[1][3][14]
-
Chronic Toxicology: Repeat-dose toxicity studies of up to one month in rats (up to 1,000 mg/kg/day) and monkeys (up to 600 mg/kg/day) did not reveal any adverse findings.[1][3][14][15] Non-adverse, reversible effects included prolonged coagulation times in rats and increased transaminases in monkeys at high doses.[1]
-
Reproductive and Developmental Toxicology: Studies in rats and rabbits showed no evidence of teratogenicity or significant adverse effects on fertility or embryo-fetal development at doses up to 1000 mg/kg/day.[15][16]
Clinical Development
The clinical development program for nirmatrelvir, named EPIC (Evaluation of Protease Inhibition for COVID-19), was designed to rapidly evaluate its efficacy and safety in various patient populations.
Figure 2: Nirmatrelvir's accelerated clinical development workflow.
Human Pharmacokinetics
The pharmacokinetic properties of nirmatrelvir when co-administered with ritonavir have been evaluated in healthy volunteers and patients with COVID-19.
| Parameter | Healthy Volunteers (300mg Nirmatrelvir / 100mg Ritonavir) | COVID-19 Patients (Day 5 of Dosing) |
| Tmax (Time to Maximum Concentration) | ~3 hours | ~3 hours |
| Cmax (Maximum Concentration) | - | 3.43 µg/mL |
| Ctrough (Trough Concentration) | - | 1.57 µg/mL |
| Plasma Protein Binding | ~69% | - |
| Apparent Clearance (CL/F) | 6.91 L/hour (normal renal function) | - |
| Terminal Elimination Half-life (t1/2) | ~6.1 hours | - |
Data sourced from multiple clinical studies.[2][3][5][17][18][19]
Pivotal Clinical Trials
-
EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients; NCT04960202): This Phase 2/3, randomized, double-blind, placebo-controlled trial enrolled non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who were at high risk of progressing to severe illness.[10][20][21][22] The study demonstrated that treatment with nirmatrelvir/ritonavir initiated within five days of symptom onset resulted in an 88% reduction in the risk of COVID-19-related hospitalization or death from any cause through Day 28 compared to placebo.[16]
-
EPIC-SR (Evaluation of Protease Inhibition for COVID-19 in Standard-Risk Patients; NCT05011513): This Phase 2/3 trial evaluated the efficacy and safety of nirmatrelvir/ritonavir in non-hospitalized, symptomatic adult participants with COVID-19 who were at standard risk of progressing to severe illness.[18][23][24][25] The primary endpoint of self-reported, sustained alleviation of all symptoms for four consecutive days was not met.
-
EPIC-PEP (Evaluation of Protease Inhibition for COVID-19 in Post-Exposure Prophylaxis; NCT05041467): This Phase 2/3 study assessed the efficacy and safety of nirmatrelvir/ritonavir for post-exposure prophylaxis in adults who were household contacts of an individual with a confirmed symptomatic SARS-CoV-2 infection.[2][26][27] The study did not meet its primary endpoint of reducing the risk of confirmed and symptomatic COVID-19 infection.[2][22]
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant SARS-CoV-2 Mpro in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).
-
Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Prepare serial dilutions of nirmatrelvir in the assay buffer.
-
-
Assay Procedure:
-
Add a defined concentration of Mpro (e.g., 30-60 nM) to the wells of a 384-well plate.
-
Add the serially diluted nirmatrelvir to the wells and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of, for example, 30 µM.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 3: Workflow for the FRET-based Mpro inhibition assay.
Cell-Based SARS-CoV-2 Antiviral Assay (Cytopathic Effect Reduction or qRT-PCR)
This assay determines the efficacy of a compound in inhibiting SARS-CoV-2 replication in a cellular context.
Principle: The assay measures the reduction in viral-induced cytopathic effect (CPE) or the decrease in viral RNA levels in infected cells treated with the compound compared to untreated controls.
Protocol Outline:
-
Cell Culture and Compound Preparation:
-
Seed a susceptible cell line (e.g., Vero E6) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of nirmatrelvir in cell culture medium.
-
-
Infection and Treatment:
-
Remove the growth medium and add the medium containing the serially diluted nirmatrelvir to the cells.
-
In a Biosafety Level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.002.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Quantification of Antiviral Activity:
-
CPE Reduction Method:
-
Visually assess the cytopathic effect in each well.
-
Fix and stain the cells with a dye such as crystal violet.
-
Solubilize the dye and measure the absorbance to quantify cell viability.
-
-
qRT-PCR Method:
-
Lyse the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of a specific viral gene (e.g., N or E gene).
-
-
-
Data Analysis:
-
Normalize the data to untreated, infected controls.
-
Calculate the EC50 value by fitting the data to a dose-response curve, representing the concentration at which nirmatrelvir inhibits viral replication by 50%.
-
Figure 4: Workflow for the cell-based antiviral activity assay.
Conclusion
The discovery and development of nirmatrelvir represent a landmark achievement in the rapid response to a global pandemic. Leveraging prior knowledge of coronavirus biology and protease inhibition, scientists were able to design and advance a potent and orally bioavailable antiviral agent in an unprecedented timeframe. The comprehensive preclinical and clinical evaluation has established the safety and efficacy profile of nirmatrelvir in combination with ritonavir for the treatment of COVID-19. This technical guide provides a detailed overview of the key scientific and developmental milestones of nirmatrelvir, offering valuable insights for researchers and professionals in the field of antiviral drug discovery.
References
- 1. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfizer Shares Top-Line Results from Phase 2/3 EPIC-PEP Study of PAXLOVID™ for Post-Exposure Prophylactic Use | Pfizer [pfizer.com]
- 3. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 8. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 11. Target Attainment and Population Pharmacokinetics of Nirmatrelvir/Ritonavir in Critically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reproductive and developmental safety of nirmatrelvir (PF-07321332), an oral SARS-CoV-2 Mpro inhibitor in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Trial for COVID-19. | Pfizer [pfizerclinicaltrials.com]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. broomedocs.com [broomedocs.com]
- 19. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Population pharmacokinetics of nirmatrelvir/ritonavir in critically ill Chinese COVID-19 patients and recommendations for medication use: a two-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. c19early.org [c19early.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Service disconnected [covid-19.cochrane.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Pfizer Starts Global Phase 2/3 EPIC-PEP Study of Novel COVID-19 Oral Antiviral Candidate for Post-Exposure Prophylaxis in Adults | Pfizer [pfizer.com]
- 27. First-generation oral antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
